molecular formula C7H12ClNO B017599 Nortropinone hydrochloride CAS No. 25602-68-0

Nortropinone hydrochloride

Cat. No.: B017599
CAS No.: 25602-68-0
M. Wt: 161.63 g/mol
InChI Key: MZQWQFWRSDNBPV-UHFFFAOYSA-N
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Description

Nortropinone hydrochloride (CAS 25602-68-0) is a high-value pharmaceutical intermediate and a fundamental building block in medicinal chemistry and drug discovery. This bicyclic tertiary amine hydrochloride, with the molecular formula C₇H₁₂ClNO and a molecular weight of 161.63 g/mol, serves as a critical precursor for the synthesis of a diverse range of tropane alkaloid analogues and other bioactive molecules. Key Research Applications: Medicinal Chemistry & Drug Discovery: This compound is an essential scaffold in the solid-phase synthesis of tropane alkaloid derivatives such as nordihydrodarlingine and norchalcostrobamine. Its versatile structure allows for strategic deprotonation and subsequent reaction with various electrophiles, enabling the exploration of novel chemical space for therapeutic development. Enzyme Inhibition Studies: this compound is investigated for its role as an inhibitor of enzymes like 11β-hydroxysteroid dehydrogenase type 1, making it a valuable tool for metabolic disease research. Furthermore, its derivatives have shown potential in inhibiting the EthR2 transcriptional regulator in Mycobacterium tuberculosis , highlighting its relevance in developing new anti-tuberculosis agents. Biochemical Research: The compound is utilized in neuroscience research to study neurotransmitter systems and receptor interactions, contributing to the understanding of neurological disorders. Chemical Synthesis: It acts as a key intermediate in coordination chemistry for creating hybrid crystals with compounds like cadmium chloride, demonstrating high thermal stability and unique structural properties. Handling & Compliance: This product is intended for research purposes only and is not for human or veterinary use. It is a controlled substance in some regions.

Properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-6,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQWQFWRSDNBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948469
Record name 8-Azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID10948469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25602-68-0
Record name 8-Azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride
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Preparation Methods

Key Data: Classical Hydrolysis Method

StepReagents/ConditionsYield (%)Purity (%)
HydrolysisHCl, 140–160°C, 8 kg/cm²80–92>99
RecrystallizationEthyl acetate, activated carbon72–8599.6

This method is favored for its scalability and high purity but lacks enantioselectivity, producing racemic this compound.

Catalytic Asymmetric Synthesis via Rh-Catalyzed Cross-Coupling

Recent advancements in asymmetric catalysis have enabled enantioselective synthesis of nortropinone derivatives. A Rh-catalyzed Suzuki–Miyaura cross-coupling strategy, reported by ACS Catalysis, achieves kinetic resolution of racemic N-Boc-nortropane allylic chlorides.

Reaction Mechanism and Optimization

  • Substrate Preparation : N-Boc-nortropinone is converted to allylic chloride (±)-1a in five steps.

  • Cross-Coupling : Using Rh[(cod)OH]₂ (2.5 mol%) and chiral phosphine ligand L1 , the reaction with aryl boronic esters proceeds via a π-allyl Rh intermediate, yielding enantiopure (>99% ee) nortropane derivatives.

Performance Metrics

ConditionLigandYield (%)ee (%)
Initial (phenyl boronic acid)L1 2894
Optimized (boronic ester)L1 3797

This method provides exceptional stereocontrol but requires further optimization to improve yields.

Oxidation of Aminoaldehyde Derivatives

An alternative route employs pyrimidine-catalyzed oxidation of N-Boc-4-phenyl-2-pyrrolidone. The process, outlined by Prof Research, involves:

  • Alkylation : Reaction of N-Boc-4-phenyl-2-pyrrolidone with 1-bromo-4-phenylbutane using tetraethylammonium hydroxide as a catalyst.

  • Oxidation : Treatment with concentrated nitric acid and pyrimidine at 60°C, followed by cuprous chloride quenching.

Critical Parameters

  • Temperature control (±2°C) during oxidation is essential to prevent side reactions.

  • The method avoids chromatography, simplifying purification but requiring precise stoichiometry.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitations
Classical HydrolysisHigh yield (80–92%), scalableRacemic product, harsh conditions
Rh-Catalyzed CouplingEnantiopure (>99% ee)Moderate yield (28–37%)
Aminoaldehyde OxidationAvoids chromatographySensitivity to temperature

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]octan-3-one Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Nortropinone hydrochloride is primarily recognized for its role in the synthesis of various pharmaceutical compounds. Its structural properties make it a valuable intermediate in the development of:

  • Analgesics : Nortropinone is utilized in synthesizing compounds that exhibit pain-relieving properties.
  • Antidepressants : The compound serves as a precursor for several antidepressant drugs due to its ability to interact with neurotransmitter systems.
  • Stimulants : Research indicates potential applications in the formulation of stimulant medications.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reference standard for various analytical techniques:

  • Chromatography : It is used in high-performance liquid chromatography (HPLC) to validate methods for detecting related substances and impurities in drug formulations.
  • Mass Spectrometry : Nortropinone serves as a calibration standard in mass spectrometric analyses, aiding in the identification and quantification of similar compounds.

Biochemistry

This compound's biochemical applications are significant, particularly in:

  • Enzyme Inhibition Studies : The compound is investigated for its ability to inhibit specific enzymes, contributing to research on metabolic pathways and potential therapeutic targets.
  • Neuropharmacology : Studies have explored its effects on neurotransmitter release and receptor activity, providing insights into its potential use in treating neurological disorders.

Case Studies and Research Findings

Numerous studies highlight the applications of this compound:

Study TitleFocusFindings
"Synthesis and Biological Evaluation of Nortropinone Derivatives"Medicinal ChemistryIdentified novel derivatives with enhanced analgesic activity.
"Analytical Method Development for Nortropinone"Analytical ChemistryDeveloped a robust HPLC method for quantifying nortropinone in pharmaceutical preparations.
"Nortropinone as an Enzyme Inhibitor"BiochemistryDemonstrated significant inhibition of enzyme activity related to neurotransmitter metabolism.

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-one Hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include neurotransmitter receptors and enzymes .

Comparison with Similar Compounds

Analytical Methods

  • Nortriptyline HCl and fluphenazine HCl are simultaneously quantified via HPLC with a calibration range of 0.1–10 µg/mL, demonstrating high sensitivity (Table 1) . In contrast, nortropinone HCl lacks established HPLC protocols but is analyzed via PXRD for crystal purity .

Table 1: HPLC Calibration Data for Nortriptyline HCl and Fluphenazine HCl

Parameter Nortriptyline HCl Fluphenazine HCl
Linearity range (µg/mL) 0.1–10 0.1–10
Correlation coefficient 0.9998 0.9996
LOD (µg/mL) 0.03 0.05

Biological Activity

Nortropinone hydrochloride, a derivative of tropinone, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, synthesis, and its implications in various therapeutic areas.

Overview of this compound

  • Chemical Name : this compound
  • CAS Number : 25602-68-0
  • Molecular Formula : C8_8H10_10ClN\O
  • Structure : Nortropinone is characterized by a bicyclic structure that includes a ketone functional group.

Biological Activity

This compound exhibits several biological activities, primarily due to its interaction with various neurotransmitter receptors. The following sections summarize key findings from recent studies regarding its pharmacological effects.

Interaction with Receptors

  • Dopamine Receptors : Nortropinone derivatives have been evaluated for their binding affinity to dopamine receptors. Research indicates that modifications to the tropinone core can enhance selectivity and potency against specific receptor subtypes, particularly D2 receptors .
  • Serotonin Receptors : Studies have identified nortropinone analogs as potential modulators of the 5-HT2A serotonin receptor. These compounds demonstrate promising activity, suggesting their utility in treating mood disorders .
  • Nicotinic Acetylcholine Receptors (nAChRs) : Nortropinone derivatives have shown selective antagonistic activity against α4β2 and α3β4 nAChRs, which are implicated in cognitive processes and addiction .

Inhibition of Mycobacterium tuberculosis

A fragment-based approach has revealed that certain nortropinone derivatives inhibit the transcriptional regulator EthR2 in Mycobacterium tuberculosis. This finding highlights their potential as anti-tuberculosis agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by structural modifications. A series of studies have systematically explored the SAR by altering the tropinone core and substituents:

CompoundModificationpIC50ΔTm (°C)
1Reference5.00.0
21Unsubstituted phenyl5.00.1
223-Chloro substitution6.01.0
232-Chloro substitution5.70.2

This table illustrates how specific substitutions can enhance or diminish biological activity, underscoring the importance of precise chemical modifications in drug design .

Case Study 1: Antidepressant Activity

A study evaluated a series of nortropinone derivatives for their antidepressant-like effects in animal models. The results indicated that certain compounds exhibited significant reductions in despair behavior, suggesting a mechanism linked to serotonin modulation .

Case Study 2: Anti-Tuberculosis Activity

In another investigation, nortropinone derivatives were tested against Mycobacterium tuberculosis strains. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating substantial antibacterial activity and potential for further development as anti-tubercular agents .

Safety and Toxicity

According to safety data sheets, this compound is classified as hazardous, with known irritative properties affecting skin and respiratory systems . Care should be taken when handling this compound to mitigate exposure risks.

Q & A

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (particle size: 5 μm, flow rate: 1.0 mL/min) and tandem mass spectrometry (MS/MS) for high sensitivity . Calibrate against certified reference materials (e.g., Trospium Chloride Related Compound B) to ensure accuracy .

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Methodological Answer : Replicate solubility tests (e.g., shake-flask method) under controlled pH (5.0–7.4) and temperature (25°C vs. 37°C). Use saturated solutions filtered through 0.22 μm membranes and quantify via gravimetry or UV spectrophotometry . Statistical tools (e.g., ANOVA) can identify outliers due to solvent impurities or measurement errors .

Q. What in vitro models are appropriate for studying the biological activity of this compound?

  • Methodological Answer : Use cell lines expressing target receptors (e.g., muscarinic acetylcholine receptors) and measure activity via calcium flux assays or radioligand binding. Include negative controls (e.g., atropine) and validate results with dose-response curves (EC₅₀ calculations) .

Q. How can factorial design improve experimental optimization for this compound stability studies?

  • Methodological Answer : Apply a 2³ factorial design to test variables like temperature (4°C vs. 25°C), pH (5.0 vs. 7.4), and light exposure. Monitor degradation kinetics via HPLC and use response surface methodology to identify critical factors .

Q. What strategies validate analytical methods for this compound in compliance with ICH guidelines?

  • Methodological Answer : Validate precision (RSD <2%), accuracy (spiked recovery 98–102%), and linearity (R² >0.999) across the working range (1–100 μg/mL). Perform robustness testing by varying column batches and mobile phase compositions .

Q. How do researchers resolve contradictions in pharmacological data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses to assess study heterogeneity (e.g., dosing regimens, animal models). Re-evaluate assays for cross-reactivity (e.g., with structurally similar alkaloids) and use knockout models to confirm target specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nortropinone hydrochloride
Reactant of Route 2
Nortropinone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.